

mass spectrometry of 1-Butoxyethane-1-peroxol

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Compound of Interest

Compound Name: **1-Butoxyethane-1-peroxol**

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Foreword

This technical guide addresses the mass spectrometric analysis of **1-Butoxyethane-1-peroxol**. The analysis of organic hydroperoxides, such as the title compound, presents unique challenges due to their inherent instability. This document provides an overview of the expected mass spectrometric behavior of this compound, drawing parallels from the known fragmentation patterns of similar ether and hydroperoxide molecules. Due to a lack of specific experimental data for **1-Butoxyethane-1-peroxol** in the public domain, this guide synthesizes information from related compounds to propose likely analytical outcomes and methodologies.

Introduction to 1-Butoxyethane-1-peroxol

1-Butoxyethane-1-peroxol, with the chemical formula C₆H₁₄O₃, is an organic hydroperoxide. Its structure features a butyl ether group attached to an ethyl chain which also contains a hydroperoxide (-OOH) group. The presence of the labile peroxide bond significantly influences its chemical and physical properties, particularly its thermal and mass spectrometric fragmentation behavior.

Compound Properties:

- IUPAC Name: 1-(1-hydroperoxyethoxy)butane[[1](#)]
- Molecular Formula: C₆H₁₄O₃[[1](#)]
- Molecular Weight: 134.17 g/mol [[1](#)]

- Exact Mass: 134.094294304 Da[\[1\]](#)

Proposed Mass Spectrometric Analysis

Direct mass spectrometric data for **1-Butoxyethane-1-peroxol** is not readily available in scientific literature. However, based on the analysis of similar organic hydroperoxides and ethers, a robust analytical approach and expected fragmentation patterns can be postulated.

Ionization Techniques

The choice of ionization technique is critical for the analysis of potentially unstable molecules like hydroperoxides.

- Atmospheric Pressure Chemical Ionization (APCI): APCI is a soft ionization technique suitable for analyzing less polar compounds. For hydroperoxides, forming ammonium adducts ($[M+NH_4]^+$) by introducing an ammonium salt like ammonium acetate can be an effective strategy. This approach has been shown to yield characteristic fragmentation patterns for other ROOH compounds[\[2\]](#).
- Electrospray Ionization (ESI): ESI is another soft ionization method that could be employed, particularly for identifying adducts such as $[M+Na]^+$ or $[M+NH_4]^+$. It is widely used for the analysis of peroxides in biological and atmospheric samples[\[2\]](#).
- Electron Ionization (EI): While a common technique, 70 eV EI mass spectrometry often leads to extensive fragmentation and the absence of a discernible molecular ion peak for peroxides and ethers[\[3\]](#)[\[4\]](#). This can complicate spectral interpretation but provides detailed structural information through its fragmentation patterns.

Experimental Protocol: A General Approach

The following protocol is a generalized methodology for the analysis of organic hydroperoxides, adaptable for **1-Butoxyethane-1-peroxol**, based on established practices[\[2\]](#).

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile). For APCI or ESI, adding ammonium acetate to the solvent can facilitate the formation of $[M+NH_4]^+$ adducts.

- Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) to ensure stable ionization[2].
- Mass Spectrometer Settings (APCI Example):
 - Ionization Mode: Positive Ion
 - Vaporizer Temperature: Set to a moderate temperature (e.g., 200 °C) to facilitate desolvation without causing thermal decomposition[2].
 - Spray Voltage: ~2.5 KV[2]
 - Sheath and Auxiliary Gas: Optimize to ensure efficient nebulization and ionization.
- Data Acquisition:
 - Full Scan Mode: Acquire full scan mass spectra to identify the molecular ion or its adducts.
 - Tandem MS (MS/MS): Perform product ion scans on the suspected molecular ion/adduct to elucidate fragmentation pathways. For hydroperoxides forming ammonium adducts, a neutral loss scan for 51 Da (loss of $\text{H}_2\text{O}_2 + \text{NH}_3$) can be a characteristic marker[2].

Expected Fragmentation Patterns

The fragmentation of **1-Butoxyethane-1-peroxol** is expected to be driven by the cleavage of the weak O-O bond and fragmentations characteristic of ethers.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ($[\text{C}_6\text{H}_{14}\text{O}_3]^{+\bullet}$) is likely to be of low abundance or completely absent[3][4]. The fragmentation will likely proceed through several key pathways:

- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers[3][5]. This can lead to the loss of alkyl radicals.
- Heterolytic Cleavage: The C-O ether bond can cleave heterolytically, producing carbocations[5].

- Peroxide Bond Cleavage: The weakest bond, O-O, will readily cleave.
- Rearrangements: Hydrogen rearrangements are common and can lead to the elimination of neutral molecules like alkenes or water.

The table below summarizes potential major fragments and their corresponding mass-to-charge ratios (m/z).

Proposed Fragment Ion	m/z (Da)	Proposed Neutral Loss	Notes
[C ₄ H ₉ O] ⁺	73	C ₂ H ₅ O ₂ •	Cleavage of the C-O bond with charge retention on the butyl group.
[C ₂ H ₅ O ₂] ⁺	61	C ₄ H ₉ •	Cleavage of the C-O bond with charge retention on the hydroperoxyethyl fragment.
[C ₄ H ₉] ⁺	57	C ₂ H ₅ O ₃ •	Formation of the butyl cation. A common fragment in butyl-containing compounds.
[C ₂ H ₅ O] ⁺	45	C ₄ H ₉ O ₂ •	Represents the ethoxy cation.
[C ₃ H ₇] ⁺	43	C ₃ H ₇ O ₃ •	Isopropyl cation, likely from rearrangement and fragmentation of the butyl group.
[C ₂ H ₅] ⁺	29	C ₄ H ₉ O ₃ •	Ethyl cation, a common small fragment.

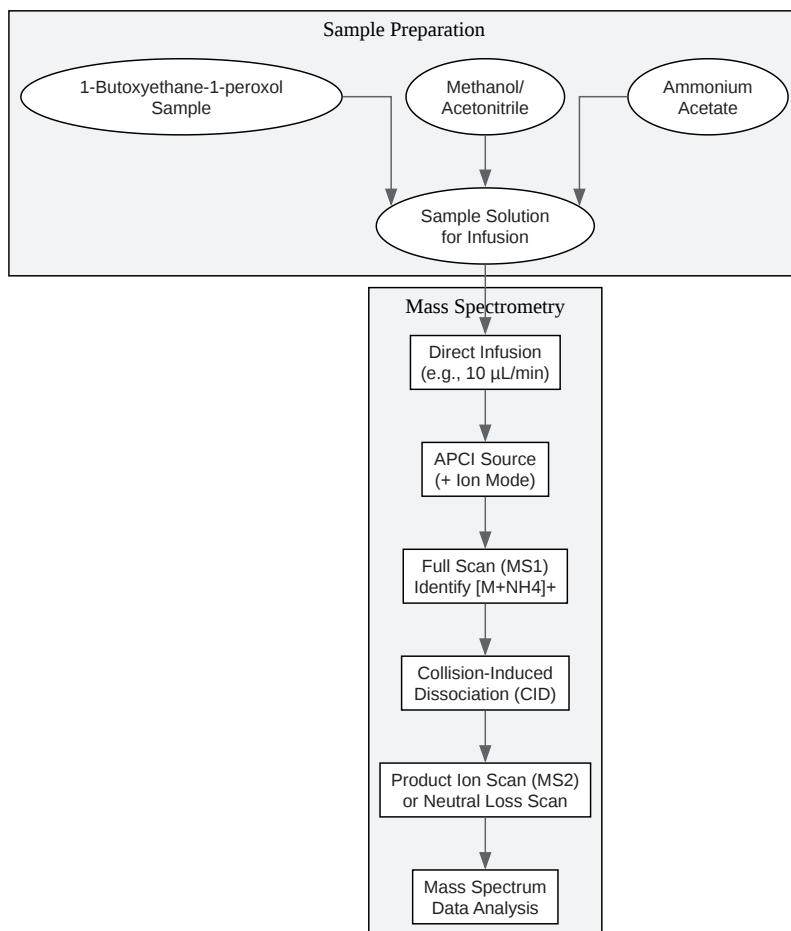
APCI/ESI Fragmentation (Tandem MS)

When analyzing the ammoniated adduct $[M+NH_4]^+$, a characteristic neutral loss is expected under collision-induced dissociation (CID).

- Neutral Loss of 51 Da: For hydroperoxides analyzed as ammonium adducts, a neutral loss of 51 Da, corresponding to the combined loss of H_2O_2 and NH_3 , is a highly specific indicator of the hydroperoxide functionality[2].

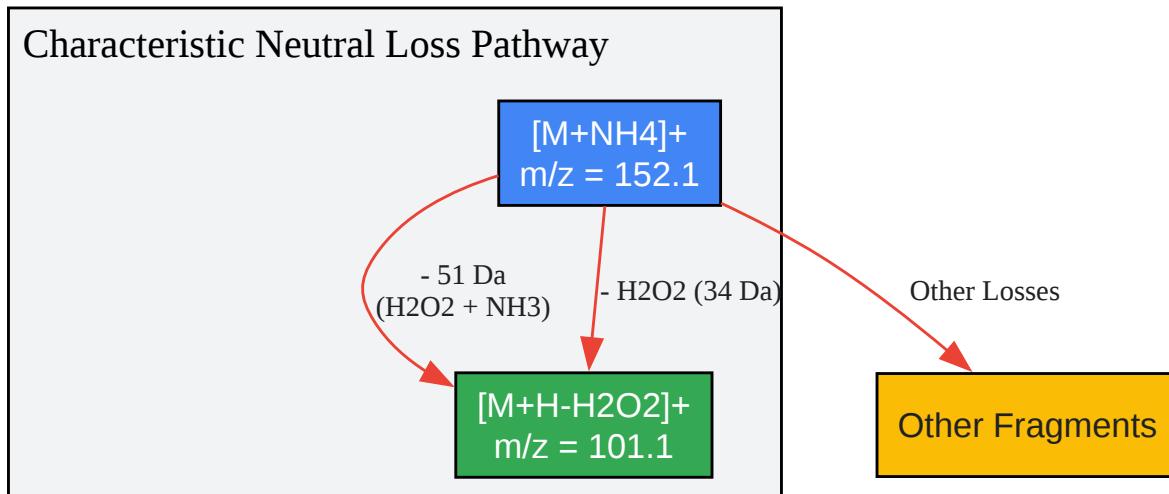
Visualizing Analytical Processes

Diagrams can clarify complex experimental workflows and fragmentation logic. The following are representations of processes relevant to the analysis of **1-Butoxyethane-1-peroxol**.



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Caption: A generalized experimental workflow for the analysis of hydroperoxides using APCI-MS/MS.



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Caption: Proposed fragmentation of the **[M+NH4]+** adduct of **1-Butoxyethane-1-peroxol** via CID.

Conclusion

While direct experimental data for **1-Butoxyethane-1-peroxol** remains elusive, a comprehensive analytical strategy can be devised based on the well-documented mass spectrometric behavior of related ether and hydroperoxide compounds. The use of soft ionization techniques like APCI or ESI, coupled with the formation of ammoniated adducts, is recommended to preserve the molecular ion and elicit characteristic fragmentation patterns, such as the neutral loss of 51 Da. The information presented in this guide provides a foundational framework for researchers and scientists to develop and execute methods for the successful mass spectrometric analysis of this and similar peroxide species.

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